molecular formula C10H7NO3 B3039739 3-[(1E)-(hydroxyimino)methyl]-4H-chromen-4-one CAS No. 130306-62-6

3-[(1E)-(hydroxyimino)methyl]-4H-chromen-4-one

Cat. No.: B3039739
CAS No.: 130306-62-6
M. Wt: 189.17 g/mol
InChI Key: MMIBNGDNUPBZNT-VZUCSPMQSA-N
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Description

3-[(1E)-(Hydroxyimino)methyl]-4H-chromen-4-one is a chemical compound with the molecular formula C10H7NO3. It is a derivative of chromen-4-one, a structure known for its diverse biological activities.

Mechanism of Action

Target of Action

Chromone, 3-hydroximinomethyl-, also known as 3-[(1E)-(hydroxyimino)methyl]-4H-chromen-4-one, is a derivative of chromone, a heterocyclic compound . Chromone derivatives are known to interact with various types of receptors . They have been recognized as a privileged structure for new drug invention and development . The type, number, and position of substituents connected to the chromone core play a vital role in determining pharmacological activities .

Mode of Action

The mode of action of Chromone, 3-hydroximinomethyl-, involves its interaction with its targets, leading to various changes. The compound has been found to inhibit key kinase pathways, including MAPK, PI3K/Akt/mTOR, CDKs, and DNA-dependent protein kinase subunit . These interactions can lead to changes in cell proliferation and development .

Biochemical Pathways

The compound affects several biochemical pathways. For instance, the prolonged activation of K-Ras mutations has been linked to the aberrant activation of downstream target signaling pathways such as Raf-MEK-ERK and PI3K/Akt/mTOR, leading to cell proliferation and cancer development . The p38 MAPK pathway, on the other hand, plays a dual role in cancer suppression and progression and has also been associated with metastasis and chemoresistance .

Pharmacokinetics

Chromone is a natural molecule present in the diet of humans and animals and shows less toxicity to mammalian cells , suggesting it may have favorable ADME properties.

Result of Action

The result of the compound’s action is the inhibition of cell proliferation and development, which can have therapeutic effects in conditions such as cancer . Chromone derivatives have shown promising anticancer and antiviral potential . They also exhibit antibacterial, antifungal, antioxidant, antimalarial, neuroprotective, and HIV inhibitory potential .

Action Environment

The action environment of Chromone, 3-hydroximinomethyl-, can influence its action, efficacy, and stability. It’s worth noting that the synthesis of chromone derivatives can be influenced by the reaction environment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1E)-(hydroxyimino)methyl]-4H-chromen-4-one typically involves the reaction of chromen-4-one derivatives with hydroxylamine hydrochloride under basic conditions. The reaction proceeds through the formation of an oxime intermediate, which is then isolated and purified .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-[(1E)-(Hydroxyimino)methyl]-4H-chromen-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-[(1E)-(Hydroxyimino)methyl]-4H-chromen-4-one has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(1E)-(Hydroxyimino)methyl]-4H-chromen-4-one is unique due to its specific oxime functional group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

3-[(E)-hydroxyiminomethyl]chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO3/c12-10-7(5-11-13)6-14-9-4-2-1-3-8(9)10/h1-6,13H/b11-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMIBNGDNUPBZNT-VZUCSPMQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=CO2)C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)C(=CO2)/C=N/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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